Methyl acetate-PEG1-methyl acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

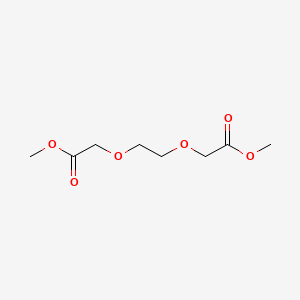

methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-11-7(9)5-13-3-4-14-6-8(10)12-2/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYYKZVYXBJBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCCOCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404030 |

Source

|

| Record name | SBB056554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54665-51-9 |

Source

|

| Record name | SBB056554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Methyl acetate-PEG1-methyl acetate" is not a standard chemical nomenclature. This guide addresses the chemical properties of a likely equivalent, dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate , based on available data for structurally similar compounds and computational predictions. Direct experimental data for this specific molecule is limited in publicly accessible literature.

Introduction

Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate is a diether and diester compound featuring a central ethylene (B1197577) glycol (PEG1) core linking two methyl acetate (B1210297) groups. Its structure suggests potential utility as a flexible linker in the design of various molecules, including applications in drug delivery, materials science, and as a building block in organic synthesis. Understanding its core chemical properties is crucial for its effective application in research and development. This document provides a summary of its predicted and inferred physicochemical properties, along with general experimental protocols for their determination.

Chemical Structure and Identifiers

-

Systematic Name: Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate

-

Common Name: this compound (non-standard)

-

Molecular Formula: C₈H₁₄O₆

-

Molecular Weight: 206.19 g/mol

-

Structure:

Physicochemical Properties

The quantitative data presented below is a compilation of computed properties and data from closely related analogs, such as diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate.

| Property | Value | Source |

| Molecular Weight | 206.19 g/mol | Calculated |

| Molecular Formula | C₈H₁₄O₆ | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from 2,2′-[1,2-Ethanediylbis(oxy)]bis[acetic acid][1] |

| Solubility | Expected to be soluble in water and organic solvents | Inferred from 2,2′-[1,2-Ethanediylbis(oxy)]bis[acetic acid][1] |

| XLogP3 | ~0.5 (for diethyl analog) | PubChem (CID 13237171)[2] |

| Hydrogen Bond Donor Count | 0 | Computed (for diethyl analog)[2] |

| Hydrogen Bond Acceptor Count | 6 | Computed (for diethyl analog) |

| Rotatable Bond Count | 7 | Computed (for diethyl analog)[2] |

| Exact Mass | 206.079038 Da | Computed (for diethyl analog, adjusted for methyl groups) |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

Experimental Protocols

Due to the lack of specific experimental data for dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate, this section outlines general methodologies for determining key chemical properties.

Determination of Physicochemical Properties

A general workflow for characterizing the physicochemical properties of a novel or uncharacterized compound like dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate is depicted below.

Caption: General workflow for synthesis, purification, and property determination.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Purpose: To confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration of proton and carbon signals.

-

-

Mass Spectrometry (MS):

-

Protocol: Introduce a dilute solution of the compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Purpose: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

-

Infrared (IR) Spectroscopy:

-

Protocol: Place a thin film of the liquid sample between two salt plates (e.g., NaCl) or use an Attenuated Total Reflectance (ATR) accessory.

-

Purpose: To identify characteristic functional groups, such as the C=O stretch of the ester (around 1740 cm⁻¹) and the C-O stretch of the ether linkages.

-

-

Melting and Boiling Point Determination:

-

Protocol (Boiling Point): Use a micro boiling point apparatus. Heat the sample slowly and record the temperature at which it boils under a given atmospheric pressure.

-

Purpose: To determine the phase transition temperatures, which are indicators of purity.

-

-

Solubility Assessment:

-

Protocol: Add a known amount of the compound to a fixed volume of various solvents (e.g., water, ethanol, acetone, hexane) at a specific temperature. Observe for dissolution.

-

Purpose: To determine the qualitative or quantitative solubility in different media, which is critical for formulation and reaction condition selection.

-

Reactivity and Stability

-

Hydrolysis: As a diester, dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate is susceptible to hydrolysis under both acidic and basic conditions to yield methanol (B129727) and 2,2'-(ethane-1,2-diylbis(oxy))diacetic acid.

-

Transesterification: The methyl ester groups can undergo transesterification in the presence of an alcohol and a suitable catalyst.

-

Stability: The compound is expected to be stable under neutral conditions at room temperature. Elevated temperatures and strong acids or bases will promote degradation.

Potential Applications in Drug Development

While no specific applications for this molecule are documented, its structure suggests potential uses as:

-

A flexible linker: In the synthesis of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules where precise spatial orientation of two active moieties is required.

-

A spacer in drug conjugates: To connect a drug molecule to a targeting ligand or a solubility-enhancing group.

The logical relationship for its potential application as a linker is illustrated below.

Caption: Use as a linker to form a bifunctional molecule.

Conclusion

Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate is a compound with potential applications in various fields of chemical and pharmaceutical research. This guide provides an overview of its predicted chemical properties based on available data for analogous structures. Further experimental validation is necessary to fully characterize this molecule for any specific application. The provided general experimental protocols can serve as a starting point for such investigations.

References

An In-depth Technical Guide to Methyl Acetate-PEG1-Methyl Acetate: Structure, Synthesis, and Application in PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl acetate-PEG1-methyl acetate (B1210297), a bifunctional linker molecule increasingly utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component is critical to the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and an E3 ubiquitin ligase. This document details the structure, a proposed synthesis protocol, and the physicochemical properties of Methyl acetate-PEG1-methyl acetate. Furthermore, it elucidates its role within the PROTAC signaling pathway and provides a generalized experimental workflow for its incorporation into a PROTAC molecule.

Structure and Physicochemical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker. The "PEG1" designation indicates a single ethylene (B1197577) glycol unit. The molecule is capped on both ends by methyl acetate groups. The systematic IUPAC name for this compound is dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate .

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data:

| Property | Value | Source/Analogue |

| Molecular Formula | C₈H₁₄O₅ | - |

| Molecular Weight | 206.19 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid | Based on similar esters |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | |

| Boiling Point | Estimated to be >200 °C | Based on the boiling point of the related diacid (429.2±25.0 °C) and diethyl ester. |

| Melting Point | Not readily available | - |

| Density | Not readily available | - |

Synthesis

A plausible and common method for the synthesis of this compound is the Fischer esterification of its corresponding diacid, 2,2'-(ethane-1,2-diylbis(oxy))diacetic acid, with methanol (B129727) in the presence of an acid catalyst.[2]

Reaction Scheme:

Caption: Synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure for Fischer esterification and should be optimized for this specific reaction.[3][4][5][6]

Materials:

-

2,2'-(ethane-1,2-diylbis(oxy))diacetic acid

-

Anhydrous methanol (large excess, can be used as solvent)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Diethyl ether or ethyl acetate for extraction

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2,2'-(ethane-1,2-diylbis(oxy))diacetic acid in a large excess of anhydrous methanol.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL per 10 mL of methanol) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of gas evolution), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Role in PROTAC Technology

This compound serves as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of three components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[7][8]

The PROTAC molecule facilitates the formation of a ternary complex between the POI and the E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[9] The linker's length, flexibility, and chemical composition are critical for the stability of this ternary complex and, consequently, the efficiency of protein degradation.[] PEG linkers like this compound are often used to improve the solubility and pharmacokinetic properties of the resulting PROTAC.[7]

PROTAC Signaling Pathway:

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a modular, stepwise approach. The methyl ester groups can be hydrolyzed to carboxylic acids, which can then be coupled to amine-functionalized ligands for the POI and E3 ligase.

General PROTAC Synthesis Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. cerritos.edu [cerritos.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide: Methyl acetate-PEG1-methyl acetate (CAS 54665-51-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl acetate-PEG1-methyl acetate (B1210297), with the CAS number 54665-51-9, is a short, hydrophilic, and flexible linker molecule increasingly utilized in the field of targeted protein degradation. Specifically, it serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2][3][][5][6][7] The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3] The single polyethylene (B3416737) glycol (PEG) unit in Methyl acetate-PEG1-methyl acetate provides a balance of hydrophilicity and conformational flexibility, making it a valuable building block in the rational design of novel therapeutics.[1][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in the synthesis of PROTACs, influencing its reactivity, solubility, and handling.

| Property | Value | Reference |

| CAS Number | 54665-51-9 | [9] |

| Molecular Formula | C8H14O6 | MedChemExpress |

| Molecular Weight | 206.19 g/mol | MedChemExpress |

| IUPAC Name | Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate | PubChem |

| SMILES | O=C(OC)COCCOCC(OC)=O | MedChemExpress |

| Appearance | Liquid (Colorless to light yellow) | [10] |

| Solubility | Soluble in water | [10][11] |

Synthesis and Characterization

Experimental Protocols

General Synthesis of Short PEG-based Diesters:

A plausible synthetic route for this compound would involve a two-step process:

-

Williamson Ether Synthesis: Ethylene glycol is reacted with a halo-acetate ester (e.g., methyl bromoacetate) in the presence of a base (e.g., sodium hydride) to form the corresponding di-ester.

-

Esterification: Alternatively, 2,2'-(ethane-1,2-diylbis(oxy))diacetic acid can be esterified with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid).

Purification:

The crude product is typically purified using column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization:

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be used to confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Application in PROTAC Synthesis

This compound is a valuable building block for the synthesis of PROTACs. Its two methyl ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be coupled to a warhead (a ligand for the target protein) and an E3 ligase ligand using standard amide coupling reactions.

Experimental Workflow for PROTAC Synthesis

The general workflow for synthesizing a PROTAC using a linker like this compound is as follows:

Role in Targeted Protein Degradation and Signaling Pathways

PROTACs synthesized using linkers such as this compound function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[1][3][5][6] The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation.[1][2]

PROTAC-Mediated Protein Degradation Signaling Pathway

The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The following diagram illustrates this process:

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 8. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CAS 23243-68-7: 2,2′-[1,2-Ethanediylbis(oxy)]bis[acetic ac… [cymitquimica.com]

Unraveling the Molecular Weight of Methyl acetate-PEG1-methyl acetate: A Technical Guide

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is paramount. This in-depth technical guide provides a comprehensive analysis of the molecular weight of "Methyl acetate-PEG1-methyl acetate," a polyethylene (B3416737) glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

"this compound" is a bifunctional molecule designed to serve as a spacer in PROTACs. This guide establishes the definitive molecular weight of this compound through a detailed analysis of its constituent parts and its overall chemical structure. All quantitative data is presented in clear, tabular format, and a hypothetical experimental protocol for molecular weight verification is provided. Furthermore, logical and structural diagrams are included to visually represent the concepts discussed.

Molecular Weight Determination

The molecular weight of "this compound" is determined by the sum of the atomic weights of its constituent atoms, as dictated by its chemical formula, C₈H₁₄O₅. Based on this formula, the calculated molecular weight is 206.19 g/mol .

To understand the basis of this molecular weight, we can deconstruct the molecule into its fundamental building blocks: a central ethylene (B1197577) glycol (PEG1) core and two flanking methoxyacetyl groups.

The formation of "this compound" can be conceptualized as the esterification of ethylene glycol with two molecules of methoxyacetic acid. In this reaction, two molecules of water are eliminated.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| Methyl Acetate | C₃H₆O₂ | 74.08[1] |

| Ethylene Glycol (PEG1) | C₂H₆O₂ | 62.07[2] |

| This compound | C₈H₁₄O₅ | 206.19 |

Note: The molecular weights of the individual components are provided for foundational understanding. The final molecular weight of the assembled linker is not a simple sum of these parts due to the loss of atoms during chemical synthesis.

Chemical Structure and Synthesis Pathway

The definitive chemical structure of "this compound" is crucial for an accurate molecular weight calculation. The molecule consists of a central ethylene glycol unit whose hydroxyl groups have been esterified by two methoxyacetic acid molecules.

A logical representation of the synthesis can be visualized as follows:

Caption: Synthesis pathway of this compound.

The systematic IUPAC name for this structure is 1,2-bis(2-methoxyacetoxy)ethane.

Experimental Protocol for Molecular Weight Verification

To empirically verify the molecular weight of "this compound," a standard analytical technique such as Mass Spectrometry (MS) would be employed.

Objective: To determine the experimental molecular weight of "this compound" and confirm its chemical identity.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Dissolve a small quantity (approximately 1 mg) of "this compound" in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of approximately 10 µg/mL using the same solvent.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Calibrate the instrument using a standard calibration mixture to ensure mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).

-

Acquire mass spectra in the positive ion mode over a suitable mass-to-charge (m/z) range (e.g., m/z 100-500).

-

The molecule is expected to be observed as its protonated form [M+H]⁺ or as an adduct with other cations present in the solvent (e.g., [M+Na]⁺).

-

-

Data Analysis:

-

Process the acquired mass spectra to identify the peak corresponding to the analyte.

-

For the protonated molecule [M+H]⁺, the expected m/z would be approximately 207.19.

-

For the sodium adduct [M+Na]⁺, the expected m/z would be approximately 229.17.

-

Compare the experimentally determined mass to the theoretical mass calculated from the chemical formula (C₈H₁₄O₅) to confirm the molecular weight.

-

The following diagram illustrates the general workflow for this experimental verification:

Caption: ESI-MS workflow for molecular weight verification.

Conclusion

The molecular weight of "this compound" has been definitively established as 206.19 g/mol based on its chemical formula C₈H₁₄O₅. This value is critical for researchers working with this PROTAC linker, ensuring accuracy in experimental design, stoichiometric calculations, and data interpretation. The provided conceptual synthesis pathway and experimental protocol offer a comprehensive framework for understanding and verifying the molecular properties of this important chemical tool.

References

Determining the Solubility of Methyl Acetate-PEG1-Methyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl Acetate-PEG1-Methyl Acetate (B1210297) and PEGylation

Methyl acetate-PEG1-methyl acetate is a symmetrical molecule consisting of a single ethylene (B1197577) glycol unit (PEG1) flanked by two methyl acetate groups. The process of attaching PEG chains to molecules, known as PEGylation, is a widely used strategy in pharmaceutical development to enhance the solubility, stability, and pharmacokinetic profile of drugs and other therapeutic molecules.[1] The inclusion of even a short PEG chain can significantly influence the physicochemical properties of a compound.[2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for "this compound" in various solvents and at different temperatures has not been extensively published. One source indicates a solubility of less than 1 mg/mL, suggesting it is only slightly soluble or insoluble.[3] Given the lack of comprehensive data, this guide focuses on providing a detailed experimental protocol to enable researchers to generate this critical data in their own laboratories.

For recording experimentally determined solubility data, the following table structure is recommended:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Water | 25 | Shake-Flask Method | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask Method | ||

| Ethanol | 25 | Shake-Flask Method | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | ||

| User-defined solvent | User-defined temp. | User-defined method |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[4][5][6][7] The following protocol is a synthesized approach for determining the solubility of "this compound."

3.1. Materials

-

This compound (high purity)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of "this compound" to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.[4]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[5][6] The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[5] Filtration is often preferred to minimize the risk of disturbing the equilibrium.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of "this compound."

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.[8]

-

-

Data Analysis:

-

Calculate the solubility of "this compound" in the original solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at different temperatures as required.

-

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of "this compound."

4.2. Logical Relationship of PEG Chain Length and Solubility

Generally, increasing the length of the PEG chain in a molecule enhances its aqueous solubility.[1][2] This is due to the hydrophilic nature of the ethylene glycol units, which can form hydrogen bonds with water molecules. The following diagram illustrates this general principle.

Conclusion

While specific, publicly available quantitative solubility data for "this compound" is scarce, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed shake-flask protocol offers a reliable method for generating accurate solubility data in various solvents. Understanding the solubility of this and similar PEGylated compounds is essential for their successful application in drug delivery and other biomedical research fields.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development [mdpi.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Bifunctional PEG1 Linkers: A Technical Guide for Drug Development

Abstract

Bifunctional linkers comprised of a single polyethylene (B3416737) glycol (PEG) unit, commonly referred to as PEG1 linkers, are fundamental components in the design of advanced therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Their inherent physicochemical properties—hydrophilicity, biocompatibility, and defined length—offer precise control over the pharmacokinetic and pharmacodynamic profiles of complex bioconjugates. This technical guide provides a comprehensive overview of the core characteristics of bifunctional PEG1 linkers, detailed experimental protocols for their application, and visual representations of their role in key biological and synthetic pathways, intended for researchers, scientists, and drug development professionals.

Introduction to Bifunctional PEG1 Linkers

Bifunctional Polyethylene Glycol (PEG) linkers are versatile molecules that consist of a central PEG chain with reactive functional groups at both ends.[1] This dual reactivity is essential for the precise and stable covalent linkage of two different molecules.[2] PEG1 linkers, specifically, contain a single ethylene (B1197577) glycol unit, providing a short, flexible, and hydrophilic spacer.[3] The incorporation of a PEG linker, a process known as PEGylation, can enhance the solubility and stability of conjugated molecules, reduce immunogenicity, and prolong their circulation half-life in vivo.[1][2]

These linkers are broadly classified into two categories:

-

Homobifunctional PEGs: Possess two identical functional groups and are primarily used for crosslinking similar molecules.[1][4]

-

Heterobifunctional PEGs: Feature two different functional groups, allowing for the sequential and specific conjugation of two distinct molecules, which is highly advantageous in the development of complex therapeutics like ADCs and PROTACs.[1][4]

The selection of terminal functional groups and the length of the PEG chain are critical parameters that researchers can modulate to fine-tune the properties and efficacy of therapeutic agents.[2]

Physicochemical and Functional Characteristics

The utility of PEG1 linkers stems from their distinct physicochemical properties which have a direct impact on the performance of the final bioconjugate.

Core Physicochemical Properties

The fundamental characteristics of PEG linkers contribute significantly to their function in drug development.

| Property | Description | Impact on Bioconjugates | Citation |

| Hydrophilicity | The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, rendering the linker highly soluble in aqueous environments. | Improves the solubility of hydrophobic drugs and biomolecules, mitigating aggregation issues, especially at high drug-to-antibody ratios (DARs) in ADCs. | [5][6] |

| Biocompatibility | PEG is generally considered non-toxic and is approved by regulatory agencies for numerous biomedical applications. | Minimizes adverse biological responses to the linker component of the therapeutic. | [5] |

| Flexibility | The C-O-C bonds within the PEG backbone have a high degree of rotational freedom, imparting significant flexibility. | Allows conjugated molecules to adopt various spatial arrangements, which can overcome steric hindrance and facilitate interactions with biological targets. | [5] |

| Low Immunogenicity | The hydrophilic nature of PEG creates a hydration shell that can mask the conjugated molecule from the immune system. | Reduces the likelihood of an immune response against the therapeutic, a "stealth" effect that can extend circulation half-life. | [5] |

Functional Characteristics in PROTACs and ADCs

The linker is not merely a spacer but an active determinant of a therapeutic's efficacy.[3] In PROTACs, the linker's length and composition are crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.[3][7] Similarly, in ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, and its properties influence the conjugate's stability and solubility.[7]

| Application | Function of PEG1 Linker | Quantitative Impact | Citation |

| PROTACs | Provides a short, flexible, and hydrophilic spacer to connect the target-binding ligand and the E3 ligase-recruiting ligand. | The length of the PEG linker is a critical parameter that must be empirically optimized. A linker that is too short can cause steric hindrance, while one that is too long can lead to excessive flexibility and reduced effective concentration, both of which can impair protein degradation. | [3] |

| ADCs | Connects the cytotoxic payload to the antibody, improving the conjugate's solubility and stability. | The hydrophilicity imparted by the PEG linker can prevent aggregation, even at higher Drug-to-Antibody Ratios (DARs), such as 8. | [6] |

| General Bioconjugation | Increases the hydrodynamic size of the conjugated molecule. | This increased size reduces renal clearance, thereby prolonging the circulation time of the therapeutic in the body. | [1] |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of bifunctional PEG1 linkers.

Synthesis of a Heterobifunctional PEG Linker (e.g., α-azide-ω-hydroxyl PEG)

This protocol describes the conversion of a symmetrical PEG diol into a monofunctionalized azide (B81097), which is a versatile intermediate for further conjugation.[8]

Materials:

-

Poly(ethylene glycol) diol

-

Tosyl chloride (TsCl)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Monotosylation:

-

Dissolve PEG-diol (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) dropwise.

-

Slowly add a solution of tosyl chloride (1.1 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with saturated ammonium (B1175870) chloride solution and then with water.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether and collect the precipitate by filtration.

-

-

Azidation:

-

Dissolve the purified α-hydroxyl-ω-tosyl PEG (1 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere.

-

Cool the reaction to room temperature and remove the DMF under reduced pressure.

-

Dissolve the residue in DCM and wash with water to remove excess sodium azide and salts.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the α-azide-ω-hydroxyl PEG.[8]

-

Amine-Reactive PEGylation using a PEG-NHS Ester

This is a common method for conjugating a PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.[9]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

PEG-NHS ester reagent

-

Reaction buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer (50mM), pH 7-9[7]

-

Quenching buffer: 1M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF to dissolve the PEG-NHS ester

-

Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF.

-

PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Gently mix.[9]

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9]

-

Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted PEG-NHS ester. Incubate for an additional 15-30 minutes.[9]

-

Purification: Purify the resulting PEGylated protein to remove unreacted PEG and protein using a method such as SEC.

Visualizations of Pathways and Workflows

Graphical representations of the mechanisms and processes involving bifunctional PEG1 linkers can aid in understanding their function and application.

Caption: PROTAC-mediated recruitment of an E3 ligase to a target protein for degradation.

Caption: A streamlined workflow for the synthesis and analysis of an Antibody-Drug Conjugate.

Conclusion

Bifunctional PEG1 linkers are indispensable tools in the rational design of sophisticated biotherapeutics. Their well-defined structure and advantageous physicochemical properties provide a means to enhance the solubility, stability, and pharmacokinetic profiles of complex molecules. A thorough understanding of their characteristics, coupled with robust synthetic and analytical methodologies, is crucial for the continued development of novel and effective therapies such as ADCs and PROTACs. The empirical optimization of linker length and composition for each specific application remains a key determinant of therapeutic success.

References

An In-depth Technical Guide to PEG Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug discovery, offering a versatile strategy to enhance the therapeutic properties of a wide range of molecules, from small-molecule drugs to large biologics.[1] The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a drug's pharmacokinetic and pharmacodynamic profile.[1][2] By creating a hydrophilic shield around the conjugated drug, PEG linkers can increase solubility, extend circulation half-life, reduce immunogenicity, and improve stability.[1][3][4] This technical guide provides a comprehensive overview of the core principles of PEG linkers, their applications, quantitative data on their effects, and detailed experimental protocols relevant to drug discovery.

Core Principles of PEG Linkers

At its core, a PEG linker is a polymer composed of repeating ethylene (B1197577) oxide units (-(CH₂CH₂O)n-).[5] The terminal hydroxyl groups can be chemically modified to create reactive moieties for covalent attachment to various functional groups on a drug molecule, such as amines, thiols, or carboxyls.[5]

Key Properties and Architectures:

-

Hydrophilicity: The repeating ether units of PEG form hydrogen bonds with water, making it highly water-soluble. This property is crucial for improving the solubility of hydrophobic drugs.[6][7]

-

Biocompatibility and Low Immunogenicity: PEG is known for its minimal toxicity and is generally considered non-immunogenic, reducing the risk of an immune response against the conjugated drug.[7]

-

Flexibility: The high conformational freedom of the PEG backbone allows the linked molecules to maintain their native structure and biological activity.[5]

-

"Stealth" Effect: PEGylation increases the hydrodynamic volume of a molecule, creating a "stealth" shield that sterically hinders interactions with proteolytic enzymes and reduces recognition by the immune system, thereby decreasing enzymatic degradation and renal clearance.[4][8]

PEG linkers can be synthesized in various architectures:[5]

-

Linear PEGs: A single, straight chain of ethylene glycol units.[5]

-

Branched PEGs: Multiple PEG chains radiating from a central core, which can increase the hydrodynamic volume and steric hindrance compared to a linear PEG of the same molecular weight.[3][5][9]

-

Monodisperse vs. Polydisperse: PEG linkers can be monodisperse (discrete PEG), with a precisely defined number of ethylene glycol units and a specific molecular weight, or polydisperse, consisting of a mixture of polymers with a range of molecular weights.[5] Monodisperse PEGs are highly valued for applications requiring high purity and batch-to-batch consistency.[5]

Data Presentation: The Quantitative Impact of PEGylation

The choice of PEG linker length and architecture has a profound and quantifiable impact on a drug's properties. The following tables summarize key data from various studies.

Table 1: Impact of PEGylation on Pharmacokinetic Parameters

| Drug/Molecule | PEG Molecular Weight (MW) & Architecture | Key Pharmacokinetic Change | Reference(s) |

| Interferon-γ | 10 kDa, 20 kDa, 40 kDa (Linear) | Terminal half-life (t½) in rats increased from 5.1h (unmodified) to 16.5h, 26.3h, and 33.7h, respectively. | [8] |

| G-CSF (Filgrastim) | 20 kDa (Linear) | Half-life is significantly longer than non-PEGylated G-CSF, allowing for once-per-chemotherapy-cycle administration. | [8][9] |

| HIV-1 Fusion Inhibitor (C34) | 2 kDa & 5 kDa (Linear) | Half-life in rats increased from 1.1h (unmodified) to 2.6h and 5.1h, respectively. | [1] |

| Peginterferon alfa-2a | 40 kDa (Branched) | Slower absorption, lower peak concentration, and prolonged elimination half-life (80h) compared to the 12 kDa linear version. | [9] |

| Peginterferon alfa-2b | 12 kDa (Linear) | Shorter elimination half-life (50h) compared to the 40 kDa branched version. | [9] |

| Generic PEGs | 6 kDa vs. 50 kDa (Linear) | Circulation half-life in mice increased from 18 minutes to 16.5 hours with increasing MW. | [10] |

Table 2: Impact of PEGylation on Hydrodynamic Radius (Rh)

| Molecule | PEG Molecular Weight (MW) & Architecture | Hydrodynamic Radius (Rh) in nm | Reference(s) |

| Linear PEG | 12 kDa | 5.42 | [3] |

| Linear PEG | 20 kDa | 7.36 | [3] |

| 4-Arm Branched PEG | 20 kDa | 6.83 | [3] |

| 8-Arm Branched PEG | 20 kDa | 7.43 | [3] |

| Linear PEG | 30 kDa | 8.62 | [3] |

| Linear PEG | 40 kDa | 9.58 | [3] |

| 4-Arm Branched PEG | 40 kDa | 9.25 | [3] |

| Linear PEG | 60 kDa | 10.37 | [3] |

| Human Serum Albumin (HSA) | Unmodified | ~3.5 (calculated from data) | [11] |

| HSA + PEG | 5 kDa (Linear) | 4.2 | [11] |

| HSA + PEG | 10 kDa (Linear) | 5.2 | [11] |

| HSA + PEG | 20 kDa (Linear) | 6.1 | [11] |

| HSA + PEG | 20 kDa (Branched) | 6.4 | [11] |

Table 3: Impact of PEGylation on In Vitro Cytotoxicity (IC50)

| Drug Formulation | Cell Line | Incubation Time | IC50 (µM) | Reference(s) |

| Oxaliplatin (Free Drug) | A549 (Lung Cancer) | 24 h | 33.7 | |

| NP-PEG-Pt (PEGylated Nanoparticle) | A549 (Lung Cancer) | 24 h | 12.3 | |

| Oxaliplatin (Free Drug) | A549/DDP (Resistant) | 24 h | 114.3 | |

| NP-PEG-Pt (PEGylated Nanoparticle) | A549/DDP (Resistant) | 24 h | 31.9 | |

| Doxorubicin & Curcumin Niosomes | MCF-7 (Breast Cancer) | 48 h | ~1.2 (Non-PEGylated) | |

| Doxorubicin & Curcumin Niosomes | MCF-7 (Breast Cancer) | 48 h | ~1.7 (PEGylated) |

Applications of PEG Linkers in Drug Modalities

Antibody-Drug Conjugates (ADCs)

In ADCs, PEG linkers connect a potent cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG linker can counteract the hydrophobicity of the cytotoxic drug, reducing aggregation and allowing for a higher drug-to-antibody ratio (DAR). This improves the overall solubility, stability, and pharmacokinetics of the ADC.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. PEG linkers are the most common type used in PROTACs, serving as a flexible spacer to facilitate the formation of a stable and productive ternary complex. The hydrophilicity of PEG linkers also improves the solubility and cell permeability of these often large and complex molecules.

Peptides and Proteins

PEGylation is a well-established strategy to improve the therapeutic properties of peptides and proteins. It increases their hydrodynamic volume, which reduces renal clearance and protects against enzymatic degradation, leading to a significantly longer circulation time.

Mandatory Visualizations

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG linkers.

Protocol 1: Conjugation of an NHS-Ester Functionalized PEG Linker to an Antibody

This protocol describes a general procedure for labeling an antibody with an N-hydroxysuccinimide (NHS) ester-activated PEG linker, targeting primary amines on lysine (B10760008) residues.

1. Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS).

-

Amine-free buffer (e.g., 0.1 M phosphate (B84403), 0.15 M NaCl, pH 7.2-8.0).

-

NHS-Ester PEG reagent.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).

-

Desalting columns or dialysis equipment for purification.

2. Procedure:

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer at the optimal pH range (7.2-8.0). If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-Ester PEG reagent in anhydrous DMSO or DMF. The NHS-ester moiety is moisture-sensitive and hydrolyzes in aqueous solutions.

-

Calculation: Determine the volume of the PEG reagent stock solution needed to achieve the desired molar excess (e.g., 20-fold molar excess over the antibody).

-

Conjugation Reaction: Add the calculated volume of the PEG reagent solution to the antibody solution while gently vortexing. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[9]

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester PEG. Incubate for an additional 15-30 minutes at room temperature.[9]

-

Purification: Remove unreacted PEG linker and quenching buffer components by size-exclusion chromatography (SEC), dialysis, or using a desalting column.[9]

Protocol 2: Purification of PEGylated Proteins

Chromatography is the primary method for purifying PEGylated proteins from the reaction mixture. The choice of technique depends on the physicochemical differences between the desired product and impurities.

1. Size Exclusion Chromatography (SEC):

-

Principle: Separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of a protein, allowing for efficient separation from the smaller, unreacted native protein and excess PEG reagent.[10]

-

Methodology:

-

Equilibrate an SEC column with a suitable buffer.

-

Load the crude reaction mixture onto the column.

-

Elute the sample with the equilibration buffer. Larger molecules (PEGylated protein) will elute first, followed by the native protein, and then the small PEG reagent.[3]

-

Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

-

Analyze fractions by SDS-PAGE to identify those containing the purified PEGylated protein.[3]

-

2. Ion Exchange Chromatography (IEX):

-

Principle: Separates molecules based on their net surface charge. The neutral PEG chain can shield the charged residues on the protein surface, altering its interaction with the IEX resin. This allows for the separation of species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and even positional isomers.[3][10]

-

Methodology:

-

Equilibrate an IEX column (anion or cation exchange, depending on the protein's pI and buffer pH) with a low-salt binding buffer.

-

Load the sample onto the column.

-

Wash the column with the binding buffer to remove unbound species.

-

Elute the bound proteins using a salt gradient (increasing salt concentration). Species with fewer PEG chains (more exposed charge) will typically bind more tightly and elute at a higher salt concentration.[3]

-

Collect and analyze fractions as described for SEC.

-

Protocol 3: Characterization - Determining the Drug-to-Antibody Ratio (DAR) of an ADC

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.[8]

1. Hydrophobic Interaction Chromatography (HIC):

-

Principle: HIC separates molecules based on their surface hydrophobicity. The conjugation of a (typically hydrophobic) drug-linker increases the ADC's hydrophobicity. HIC can resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8), providing a distribution profile.[6][8]

-

Methodology:

-

Use a HIC column (e.g., Butyl-NPR).

-

Equilibrate the column with a high-salt mobile phase (e.g., sodium phosphate with ammonium (B1175870) sulfate).

-

Inject the ADC sample.

-

Elute using a gradient of decreasing salt concentration. Species with higher DAR values are more hydrophobic and will elute later (at lower salt concentrations).[8]

-

The average DAR is calculated from the weighted average of the peak areas for each DAR species.[8]

-

2. Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS):

-

Principle: This method provides DAR information by determining the mass of the antibody's light and heavy chains after reduction.

-

Methodology:

-

Reduce the ADC sample using a reducing agent like dithiothreitol (B142953) (DTT) to separate the heavy and light chains.[6][8]

-

Analyze the sample using an RP-HPLC system (e.g., with a C4 or C8 column) coupled to a mass spectrometer.[6]

-

Deconvolute the mass spectra of the light and heavy chain peaks to determine their masses.

-

The number of drugs conjugated to each chain can be calculated by comparing the mass of the conjugated chains to the unconjugated chains. The total DAR is the sum of drugs on both chains.[6]

-

Conclusion

PEG linkers are a foundational technology in drug development, providing a powerful means to enhance the therapeutic properties of a diverse range of molecules.[1] Their ability to improve solubility, extend half-life, and reduce immunogenicity has led to the successful development of numerous approved drugs.[4] The rational design of PEGylated therapeutics requires a thorough understanding of how linker length and architecture impact physicochemical properties and biological performance. The quantitative data and detailed experimental protocols provided in this guide serve as a critical resource for researchers and scientists working to optimize drug design and accelerate the development of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Transformative Impact of PEGylation on the Physicochemical Properties of Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has revolutionized the pharmaceutical industry. This modification significantly enhances the physicochemical properties of drugs, leading to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core principles of PEGylation, focusing on its effects on solubility, stability, viscosity, hydrodynamic radius, protein binding, and immunogenicity. Detailed experimental protocols for characterizing these properties and visualizations of key biological pathways are also presented to support researchers in the development and analysis of PEGylated compounds.

Enhanced Aqueous Solubility

PEGylation is a highly effective strategy for increasing the aqueous solubility of hydrophobic drugs. The hydrophilic nature of the PEG polymer chain improves the interaction of the conjugated molecule with water, thereby enhancing its dissolution.

Table 1: Enhancement of Aqueous Solubility of Compounds upon PEGylation

| Compound | PEG Moiety | Solubility Enhancement | Reference(s) |

| Paclitaxel | PEG-lipid micellar nanoparticles | Improved solubility over un-PEGylated formulations | [1] |

| Sertraline HCl | PEG 4000 | Increased from 0.010 mg/mL to 0.114 mg/mL | [2] |

| Fluoxetine HCl | PEG 4000 | Increased from 0.0210 mg/mL to 0.608 mg/mL | [2] |

| Celecoxib | PEG 6000 | Significantly increased from 0.246 ± 0.024 mg/ml | [3] |

Improved Stability

A significant advantage of PEGylation is the enhancement of protein stability. The attached PEG chains can protect the protein from enzymatic degradation, increase its thermal stability, and reduce aggregation.

Thermal Stability

PEGylation can increase the melting temperature (Tm) of proteins, indicating enhanced stability against thermal denaturation.

Table 2: Comparative Thermal Stability of PEGylated and Non-PEGylated Proteins

| Protein | PEG Moiety | Assay | Tm (°C) - Non-PEGylated | Tm (°C) - PEGylated | Reference(s) |

| Lysozyme | 20 kDa PEG | DSC | 202 | 222 | [4] |

| Alpha-1 antitrypsin (AAT) | 2-armed 40 kDa | Intrinsic Fluorescence | 57.2 ± 0.3 | 58.1 ± 0.3 | [5] |

| Human Galectin-3 | Not Specified | Not Specified | Increased thermal stability observed | [6] |

Proteolytic Stability

The steric hindrance provided by the PEG chains shields the protein from proteolytic enzymes, thereby increasing its resistance to degradation. This enhanced proteolytic stability contributes to a longer circulating half-life in vivo.

Altered Viscosity

The addition of PEG chains to a molecule can alter the viscosity of its solution. The extent of this change depends on the size and architecture of the PEG, as well as the concentration of the PEGylated compound.

Table 3: Viscosity of Aqueous PEG Solutions

| PEG Molecular Weight (Da) | Concentration (% w/v) | Relative Viscosity | Reference(s) |

| 200 | ~3-30 | Increases with concentration | [7] |

| 400 | ~3-30 | Increases with concentration | [7] |

| 600 | ~3-30 | Increases with concentration | [7] |

| 1000 | ~3-30 | Increases with concentration | [7] |

| 2000 | ~3-30 | Increases with concentration | [7] |

Increased Hydrodynamic Radius

PEGylation significantly increases the hydrodynamic radius (Rh) of molecules. This increased size is a key factor in reducing renal clearance and extending the circulation half-life of therapeutic proteins.

Table 4: Hydrodynamic Radius (Rh) of Proteins Before and After PEGylation

| Protein | PEG Moiety (kDa) | Rh (nm) - Non-PEGylated | Rh (nm) - PEGylated | Fold Increase | Reference(s) |

| Human Serum Albumin (HSA) | 5 | ~3.5 | 4.2 | 1.20 | [8][9] |

| Human Serum Albumin (HSA) | 10 | ~3.5 | 5.18 | 1.48 | [8][9] |

| Human Serum Albumin (HSA) | 20 (linear) | ~3.5 | 6.13 | 1.75 | [8][9] |

| Human Serum Albumin (HSA) | 20 (branched) | ~3.5 | 6.41 | 1.83 | [8][9] |

| Interferon-α-2b | 10 | ~2 | 5.7 | 2.85 | [10] |

| Interferon-α-2b | 20 | ~2 | 7.4 | 3.70 | [10] |

| Interferon-α-2b | 30 | ~2 | 9.1 | 4.55 | [10] |

| Interferon-α-2b | 45 | ~2 | 9.6 | 4.80 | [10] |

Modulation of Protein Binding

The effect of PEGylation on protein binding affinity is complex and depends on the specific site of PEG attachment. While PEGylation can sometimes hinder binding to target receptors due to steric effects, it can also be engineered to have minimal impact on the binding affinity (dissociation constant, Kd). Careful selection of the PEGylation site is crucial to preserve the biological activity of the therapeutic protein.

Reduced Immunogenicity

PEGylation can "mask" the therapeutic protein from the host's immune system, thereby reducing its immunogenicity.[11] However, the PEG moiety itself can be immunogenic, leading to the production of anti-PEG antibodies. The prevalence of pre-existing anti-PEG antibodies in the general population is a growing concern in the clinical development of PEGylated drugs.[12][13][14]

Table 5: Prevalence of Pre-existing Anti-PEG Antibodies in the General Population

| Study Year | Population | Prevalence (%) | Antibody Isotypes | Reference(s) |

| 1984 | Healthy Volunteers | ~0.2 | Not specified | [14] |

| 2012 | Healthy Blood Donors | ~25 | IgG, IgM | [15] |

| 2016 | Healthy Individuals | ~72 | IgG, IgM | [12][14] |

| 2016 | Healthy Blood Donors | ~23 | Not specified | [15] |

| Recent Studies | Healthy Donors/Treatment-naïve patients | 20-30 | IgG, IgM | [15] |

Experimental Protocols

Accurate characterization of PEGylated compounds is essential for their development and regulatory approval. The following are detailed methodologies for key experiments.

Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius of a PEGylated protein in solution.

Materials:

-

DLS instrument

-

Low-volume quartz cuvette

-

Syringe filters (0.22 µm)

-

Purified PEGylated protein sample

-

Matched buffer

Procedure:

-

Sample Preparation:

-

Filter the protein sample and the matched buffer through a 0.22 µm syringe filter to remove dust and aggregates.[16]

-

Prepare a series of dilutions of the protein sample in the filtered buffer.

-

-

Instrument Setup:

-

Turn on the DLS instrument and allow it to warm up and stabilize.

-

Set the measurement parameters, including temperature, scattering angle (typically 90°), and data acquisition time.

-

-

Measurement:

-

Rinse the cuvette thoroughly with filtered buffer.

-

Measure the scattering intensity of the buffer as a blank.

-

Introduce the protein sample into the cuvette.

-

Perform multiple measurements for each sample to ensure reproducibility.

-

-

Data Analysis:

-

The instrument's software calculates the translational diffusion coefficient from the fluctuations in scattered light intensity.

-

The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation.[16]

-

Analysis of Aggregation by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To determine the molar mass and quantify the extent of aggregation of a PEGylated protein.

Materials:

-

HPLC system with a UV detector

-

SEC column appropriate for the molecular weight of the PEGylated protein

-

MALS detector

-

Refractive index (RI) detector

-

Mobile phase (e.g., phosphate-buffered saline)

-

Purified PEGylated protein sample

Procedure:

-

System Preparation:

-

Equilibrate the SEC column with the mobile phase until a stable baseline is achieved for all detectors.

-

-

Sample Preparation:

-

Filter the protein sample through a 0.22 µm syringe filter.

-

-

Chromatographic Run:

-

Inject the sample onto the SEC column.

-

The eluent flows sequentially through the UV, MALS, and RI detectors.

-

-

Data Analysis:

-

The MALS detector measures the scattered light intensity at multiple angles, which is used to calculate the absolute molar mass of the eluting species.

-

The RI detector provides a concentration-sensitive signal.

-

The combination of these data allows for the determination of the molar mass distribution and the quantification of monomers, aggregates, and fragments.[17]

-

Measurement of Viscosity

Objective: To determine the viscosity of a PEGylated protein solution.

Materials:

-

Capillary viscometer (e.g., Ostwald viscometer)

-

Temperature-controlled water bath

-

Stopwatch

-

Purified PEGylated protein solution of known concentration

-

Solvent (e.g., water or buffer)

Procedure:

-

Viscometer Preparation:

-

Clean the viscometer thoroughly.

-

-

Temperature Equilibration:

-

Place the viscometer in the temperature-controlled water bath and allow it to equilibrate.

-

-

Measurement of Solvent Flow Time:

-

Pipette a precise volume of the solvent into the viscometer.

-

Draw the liquid up through the capillary to above the upper timing mark.

-

Measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark. Repeat for consistency.

-

-

Measurement of Sample Flow Time:

-

Rinse the viscometer with the PEGylated protein solution.

-

Pipette the same precise volume of the sample into the viscometer.

-

Measure the flow time as described for the solvent. Repeat for consistency.

-

-

Calculation:

-

The kinematic viscosity is proportional to the flow time. The dynamic viscosity can be calculated if the density of the solution is known.[18]

-

In Vitro Immunogenicity Assessment using PBMC Proliferation Assay

Objective: To evaluate the potential of a PEGylated compound to induce a T-cell-dependent immune response.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors

-

Ficoll-Paque density gradient medium

-

Cell culture medium (e.g., RPMI-1640)

-

96-well cell culture plates

-

PEGylated compound

-

Positive control (e.g., phytohemagglutinin)

-

Negative control (vehicle)

-

[³H]-Thymidine or CFSE staining solution

-

Scintillation counter or flow cytometer

Procedure:

-

PBMC Isolation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[19]

-

-

Cell Culture and Stimulation:

-

Plate the PBMCs in a 96-well plate.

-

Add the PEGylated compound at various concentrations, along with positive and negative controls.

-

-

Incubation:

-

Incubate the plate for 5-7 days at 37°C in a humidified CO₂ incubator.

-

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: Add [³H]-thymidine to the wells for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity.[19]

-

CFSE Staining: Alternatively, stain the PBMCs with CFSE before stimulation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry.[19]

-

-

Data Analysis:

-

An increase in T-cell proliferation in response to the PEGylated compound compared to the negative control indicates a potential for immunogenicity.

-

Visualization of Signaling Pathways

PEGylated Interferon Signaling Pathway

PEGylated interferons, used in the treatment of viral hepatitis and some cancers, exert their effects by activating the JAK-STAT signaling pathway.

Caption: Signaling pathway of PEGylated interferon via the JAK-STAT cascade.

Cellular Uptake of PEGylated Nanoparticles via Endocytosis

PEGylated nanoparticles are often internalized by cells through various endocytic pathways, such as clathrin-mediated and caveolae-mediated endocytosis.

Caption: Cellular uptake of PEGylated nanoparticles through endocytic pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. impactfactor.org [impactfactor.org]

- 4. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. tableAtomic-Scale View of Protein–PEG Interactions that Redirect the Thermal Unfolding Pathway of PEGylated Human Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Treatment-induced and Pre-existing Anti-peg Antibodies: Prevalence, Clinical Implications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. research.cbc.osu.edu [research.cbc.osu.edu]

- 16. graphviz.org [graphviz.org]

- 17. biopharminternational.com [biopharminternational.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to Utilizing "Methyl acetate-PEG1-methyl acetate" for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for eliminating disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of a PROTAC.[1][3][4] This guide provides a comprehensive overview of the use of short polyethylene (B3416737) glycol (PEG) linkers, specifically focusing on "methyl acetate-PEG1-methyl acetate" as a representative scaffold for PROTAC development.

The Central Role of the Linker in PROTAC Efficacy

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[4][5] The linker's length, rigidity, and chemical composition are paramount as they dictate the geometry and stability of this ternary complex.[1][6] An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination.[1] Conversely, a suboptimal linker can result in steric hindrance or an unproductive complex, thereby reducing degradation efficiency.[1]

PEG linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[1][4][7]

"this compound": A Core Building Block

"this compound" is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs.[2][8][9] Its simple, single-unit PEG structure provides a fundamental building block for researchers exploring the impact of short, flexible linkers on PROTAC activity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C8H14O6 |

| Molecular Weight | 206.19 |

| CAS Number | 54665-51-9 |

Data sourced from MedChemExpress.[2]

Impact of Short PEG Linkers on PROTAC Performance: Quantitative Data

While specific data for PROTACs incorporating the "this compound" linker is not extensively available in the public domain, the following tables summarize findings from studies on PROTACs with other short PEG linkers, illustrating the critical impact of linker length and composition.

Table 1: Influence of Linker Length on BRD4 Degradation

This table showcases a comparison of PROTACs targeting the Bromodomain-containing protein 4 (BRD4) using a VHL E3 ligase ligand, with varying lengths of a PEG linker.

| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC A | PEG2 | ~8 | >1000 | <10 |

| PROTAC B | PEG3 | ~11 | 15 | >95 |

| PROTAC C | PEG4 | ~14 | 5 | >98 |

| PROTAC D | PEG5 | ~17 | 25 | >90 |

This data is illustrative and compiled from general findings in PROTAC literature.[6] A clear structure-activity relationship is evident, where a linker that is too short is ineffective. Potency peaks at an optimal length (PROTAC C) before declining, a common trend in PROTAC optimization.[6]

Table 2: Comparison of Linker Composition on Degrader Activity

This table compares PROTACs with linkers of similar length but different chemical compositions.

| Degrader | Target | Linker Composition | DC50 (nM) | Dmax (%) | Key Observation |

| Degrader X | BTK | Flexible Alkyl Chain | 1-40 | >90% | Potent degradation, but potential for poor pharmacokinetics.[6] |

| Degrader Y | AR | Rigid Piperazine-based | < 1 | >90% | The rigid linker improved potency and pharmacokinetic properties.[6] |

| QCA570 | BET | Rigid Ethynyl Group | pM range | >90% | Replacing a flexible amine with a rigid group significantly increased potency in certain cell lines.[6] |

Experimental Protocols for PROTAC Evaluation

Accurate and reproducible experimental methods are crucial for assessing the efficacy of PROTACs.[1]

Western Blotting for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[10]

Methodology:

-

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[10]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Detection: Incubate the membrane with a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. The DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation) can then be calculated.[1]

Cell Viability Assays

These assays are important to assess the cytotoxic effects of the PROTACs.

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS) according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (luminescence or absorbance) and calculate the percentage of viable cells relative to the vehicle-treated control. The IC50 (concentration for 50% inhibition of cell proliferation) can then be determined.

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action```dot

Caption: A typical workflow for the design and evaluation of novel PROTACs.

Conclusion and Future Directions